molecular formula C7H10O B3021154 2-Ethynyltetrahydro-2h-pyran CAS No. 76928-53-5

2-Ethynyltetrahydro-2h-pyran

Cat. No. B3021154
CAS RN: 76928-53-5
M. Wt: 110.15 g/mol
InChI Key: ZKTKNSXLODIMFZ-UHFFFAOYSA-N
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Description

2-Ethynyltetrahydro-2h-pyran is a chemical compound with the CAS Number: 76928-53-5 . It has a molecular weight of 110.16 and its IUPAC name is 2-ethynyltetrahydro-2H-pyran . It is a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for 2-Ethynyltetrahydro-2h-pyran is 1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

2-Ethynyltetrahydro-2h-pyran is a colorless to yellow liquid . The storage temperature is between 2-8 ?C .

Scientific Research Applications

Synthesis of 2H-Pyrans

2-Ethynyltetrahydro-2h-pyran is a key intermediate in the synthesis of 2H-Pyrans . The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

Valence Isomerism Studies

The compound plays a significant role in the study of valence isomerism between 2H-pyrans and 1-oxatrienes . This isomerism is a crucial aspect of the physicochemical properties of these compounds .

Construction of Polycyclic Structures

2-Ethynyltetrahydro-2h-pyran is used in the construction of fused polycyclic structures . These structures are important in the development of various complex organic compounds .

Synthesis of Natural Products

The compound is used as a key intermediate in the total synthesis of natural products such as (−)-daurichromenic acid and its analogues . This highlights its importance in the field of natural product synthesis .

Development of Catalysts

The compound has been used in the development of various catalysts. For instance, the use of Lewis or Brønsted acids, In 3+, or iodine as catalysts resulted complementary to the iminium formation and afforded similar reaction outcomes .

Synthesis of Derivatives

2-Ethynyltetrahydro-2h-pyran is used in the synthesis of various derivatives, each with its own unique properties and potential applications . These derivatives include Tetrahydro-2H-pyran-2-carbaldehyde, Tetrahydro-2-(2-propynyloxy)-2H-pyran, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, and many others .

Safety and Hazards

The safety information for 2-Ethynyltetrahydro-2h-pyran includes several hazard statements: H302;H315;H319;H335 . The precautionary statements are P261;P280;P301+P312;P302+P352;P305+P351+P338 . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

2-ethynyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTKNSXLODIMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478897
Record name 2H-Pyran, 2-ethynyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyltetrahydro-2h-pyran

CAS RN

76928-53-5
Record name 2H-Pyran, 2-ethynyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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